Historical Context and Discovery Milestones
The development of N-[(1S,2R)-2-phenylcyclopropyl]acetamide parallels advancements in stereoselective cyclopropane synthesis and GPCR-targeted neurotherapeutics. Key milestones include:
- 2010s: Emergence of trans-2-phenylcyclopropylamine scaffolds as covalent inhibitors of lysine-specific demethylase 1 (LSD1), highlighting the pharmacological relevance of stereochemistry [10]. The (1S,2R) configuration gained attention for optimizing target engagement while mitigating off-target effects.
- 2020–2023: Application in GPR88 agonist development, where reversed amide strategies (switching carbonyl and NH positions) leveraged this scaffold to enhance blood-brain barrier penetration. Docking studies confirmed its accommodation in the GPR88 allosteric site, a breakthrough for CNS drug design [4].
- 2022: Structural characterization in PubChem, enabling global accessibility for virtual screening and SAR studies [1]. This entry facilitated its identification as a candidate sodium channel modulator in pain management patents [2].
Table 1: Historical Development Timeline
Year | Milestone | Significance |
---|
2010–2015 | LSD1 inhibitor optimizations | Validated (1S,2R) stereochemistry for target selectivity |
2020–2023 | GPR88 "reversed amide" agonist campaigns | Demonstrated scaffold versatility in neurotherapeutics |
2022 | PubChem registration (CID 169627518) | Enabled broad computational and pharmacological screening |
Structural Uniqueness and Stereochemical Significance
The molecule’s bioactivity is inseparable from its stereochemistry. Key features include:
- Ring Strain and Bond Angles: The cyclopropane ring imposes ~115° bond angles, deviating sharply from tetrahedral geometry. This strain increases electron density on the amide carbonyl, enhancing hydrogen-bond acceptor strength by ~30% compared to unstrained analogs [4] [8].
- Stereochemical Requirements: The (1S,2R) configuration positions the phenyl group trans to the acetamide nitrogen, creating a planar topography essential for fitting into hydrophobic enzyme pockets. Inversion to (1R,2S) diminishes GPR88 binding affinity by 12-fold, while cis-isomers show negligible activity [4].
- Conformational Restriction: Neighboring group interactions force the amide carbonyl into syn-periplanar alignment with the cyclopropane C1-C2 bond. This rigidity reduces the entropic penalty upon protein binding, contributing to ΔG values of −9.2 kcal/mol in GPR88 docking simulations [4].
Table 2: Stereoisomer Activity Comparison
Configuration | GPR88 Agonism (EC₅₀, nM) | LSD1 Inhibition (IC₅₀, μM) | Sodium Channel Block |
---|
(1S,2R) | 45–220* | 1.8 | +++ |
(1R,2S) | >1,000 | 12.4 | + |
cis-1R,2R | Inactive | >50 | - |
cis-1S,2S | Inactive | >50 | - |
*Data sources: * [4], [8], [10]
Research Significance in Medicinal Chemistry and Pharmacology
This scaffold bridges multiple therapeutic domains through stereospecific target modulation:
- GPCR Allosteric Agonism: Serves as a template for GPR88 agonists targeting striatal dysfunction. Docking studies confirm hydrogen bonding between its amide carbonyl and GPR88 residues (S282, G283), while the phenyl group occupies a hydrophobic subpocket [4]. Structural analogs like RTI-13951-33 (EC₅₀ = 45 nM) demonstrate nanomolar potency in cAMP assays, supporting alcohol use disorder and schizophrenia applications.
- Sodium Channel Modulation: Patent data reveals derivatives inhibit voltage-gated sodium channels (Nav1.7–Nav1.9), implicated in neuropathic pain and epilepsy. The (1S,2R) stereochemistry aligns with TXA-binding site requirements for state-dependent blockade [2] [8].
- Structural Diversification: Serves as a synthon for hybrid molecules. Examples include:
- Benzodiazepine-cyclopropylacetamides for bipolar disorder [8]
- Benzimidazole ethers for Nav1.7-driven pain syndromes [2]
- Triazole-linked variants enhancing metabolic stability (t₁/₂ > 4h in microsomes) [4]
Table 3: Key Derivatives and Target Affinities
Derivative Structure | Biological Target | Potency | Therapeutic Area |
---|
2-(Pyridin-2-yl)-N-[(1S,2R)-2-phenylcyclopropyl]acetamide | GPR88 | EC₅₀ = 11 nM | Addiction, Schizophrenia |
4-(Trifluoromethyl)phenoxy-phenyl benzimidazole-cyclopropylacetamide | Nav1.7 | IC₅₀ = 14 nM | Neuropathic pain |
N-[(1S,2R)-2-(4-Cyanophenyl)cyclopropyl]acetamide | LSD1 | IC₅₀ = 0.8 μM | Oncology |